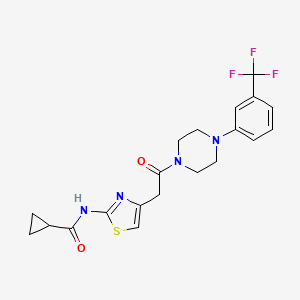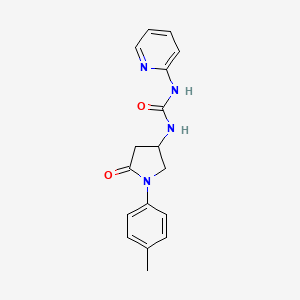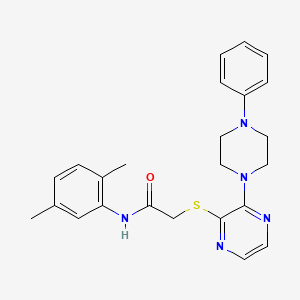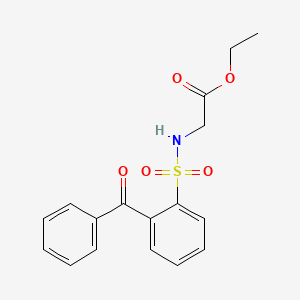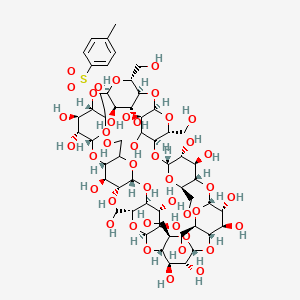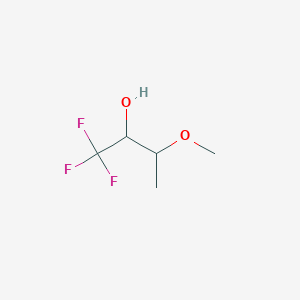
1,1,1-Trifluoro-3-methoxybutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-methoxybutan-2-ol is a chemical compound with the molecular formula C5H9F3O2 . It has a molecular weight of 158.12 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C5H9F3O2/c1-3(10-2)4(9)5(6,7)8/h3-4,9H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Fluorinated Compound Synthesis and Applications
Chemical Synthesis
Fluorinated compounds, such as those derived from processes involving 1,1,1-Trifluoro-3-methoxybutan-2-ol, are crucial in the synthesis of complex molecules. For example, the study by Banks et al. (1969) discusses the synthesis of polyhalogenoallenes from perfluoro compounds, demonstrating the versatility of fluorinated intermediates in chemical reactions (Banks, Braithwaite, Haszeldine, & Taylor, 1969).
Deoxofluorination Agent
The work by Lal et al. (1999) introduces Bis(2-methoxyethyl)aminosulfur trifluoride as a broad-spectrum deoxofluorinating agent, highlighting the role of fluorinated reagents in transforming alcohols to alkyl fluorides and other derivatives. This showcases the significance of fluorochemicals in enhancing the reactivity and stability of compounds for various applications (Lal, Pez, Pesaresi, & Prozonic, 1999).
Environmental and Health Research
A study by Fromme et al. (2017) on the body burden of perfluorinated substances, including this compound derivatives, in human plasma samples highlights the environmental persistence and potential health impacts of fluorinated compounds. This research underscores the importance of understanding the biological and ecological effects of such substances (Fromme, Wöckner, Roscher, & Völkel, 2017).
Electrolyte Improvement in Energy Storage
Kim et al. (2017) discuss the enhancement of lithium-ion batteries through the use of partially fluorinated ethers, demonstrating the application of fluorinated compounds in improving the thermal stability and performance of energy storage systems. This illustrates the potential of fluorinated molecules in advancing materials science and technology (Kim et al., 2017).
Analytical and Chiral Applications
The use of fluorinated solvents, such as those derived from or related to this compound, in chromatography for the separation of various compounds, as discussed by KaganMichael (2001), showcases the importance of fluorinated chemicals in analytical chemistry and the pharmaceutical industry (KaganMichael, 2001).
Safety and Hazards
The safety information for 1,1,1-Trifluoro-3-methoxybutan-2-ol indicates that it is a hazardous compound. It has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H227, H302, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-methoxybutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2/c1-3(10-2)4(9)5(6,7)8/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJYXSLXQBWHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate](/img/structure/B2735498.png)
![3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2735499.png)
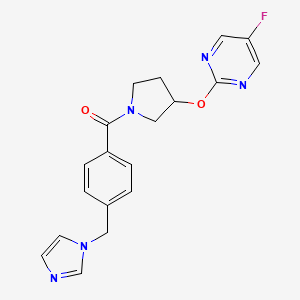

![(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2735505.png)


